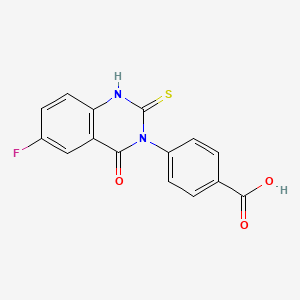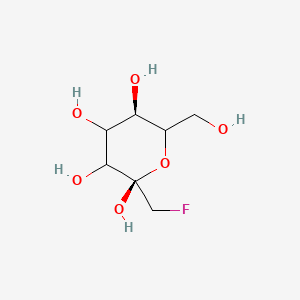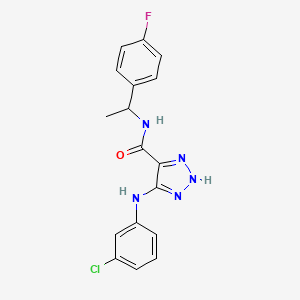![molecular formula C21H18N4O3 B14102509 3'-(2-hydroxy-4-methylphenyl)-1,5'-dimethyl-1'H-spiro[indole-3,4'-pyrrolo[3,4-c]pyrazole]-2,6'(1H,5'H)-dione](/img/structure/B14102509.png)
3'-(2-hydroxy-4-methylphenyl)-1,5'-dimethyl-1'H-spiro[indole-3,4'-pyrrolo[3,4-c]pyrazole]-2,6'(1H,5'H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-(2-hydroxy-4-methylphenyl)-1,5’-dimethyl-1’H-spiro[indole-3,4’-pyrrolo[3,4-c]pyrazole]-2,6’(1H,5’H)-dione is a complex heterocyclic compound that features both indole and pyrazole moieties. This compound is notable for its unique spirocyclic structure, which imparts distinct chemical and biological properties. The presence of the indole and pyrazole rings makes it a valuable scaffold in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(2-hydroxy-4-methylphenyl)-1,5’-dimethyl-1’H-spiro[indole-3,4’-pyrrolo[3,4-c]pyrazole]-2,6’(1H,5’H)-dione typically involves multi-step reactions starting from readily available precursors. One common approach is the cycloaddition reaction involving indole derivatives and pyrazole intermediates . The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts can be employed to scale up the production while maintaining efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
3’-(2-hydroxy-4-methylphenyl)-1,5’-dimethyl-1’H-spiro[indole-3,4’-pyrrolo[3,4-c]pyrazole]-2,6’(1H,5’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
3’-(2-hydroxy-4-methylphenyl)-1,5’-dimethyl-1’H-spiro[indole-3,4’-pyrrolo[3,4-c]pyrazole]-2,6’(1H,5’H)-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3’-(2-hydroxy-4-methylphenyl)-1,5’-dimethyl-1’H-spiro[indole-3,4’-pyrrolo[3,4-c]pyrazole]-2,6’(1H,5’H)-dione involves its interaction with specific molecular targets and pathways. The indole and pyrazole moieties can bind to various enzymes and receptors, modulating their activity. This compound can inhibit or activate specific signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 1-phenyl-3-methylpyrazole share structural similarities with the pyrazole moiety.
Indole Derivatives: Compounds such as indole-3-carbinol and indole-3-acetic acid are structurally related to the indole moiety.
Uniqueness
The uniqueness of 3’-(2-hydroxy-4-methylphenyl)-1,5’-dimethyl-1’H-spiro[indole-3,4’-pyrrolo[3,4-c]pyrazole]-2,6’(1H,5’H)-dione lies in its spirocyclic structure, which combines the properties of both indole and pyrazole rings. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C21H18N4O3 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
3-(2-hydroxy-4-methylphenyl)-1',5-dimethylspiro[1H-pyrrolo[3,4-c]pyrazole-4,3'-indole]-2',6-dione |
InChI |
InChI=1S/C21H18N4O3/c1-11-8-9-12(15(26)10-11)17-16-18(23-22-17)19(27)25(3)21(16)13-6-4-5-7-14(13)24(2)20(21)28/h4-10,26H,1-3H3,(H,22,23) |
InChI-Schlüssel |
IAYCUTOIWLPXPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2=NNC3=C2C4(C5=CC=CC=C5N(C4=O)C)N(C3=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Ethoxyphenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102427.png)

![(3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione](/img/structure/B14102435.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14102436.png)
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14102439.png)


![3-(2-fluorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14102455.png)


![(E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14102485.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14102486.png)
![N-(4-methoxyphenyl)-2-[(4-oxo-4H-chromen-7-yl)oxy]acetamide](/img/structure/B14102497.png)
![1-[2-[ethyl-(2-hydroxy-2-methoxypropyl)amino]ethylamino]-4-methylthioxanthen-9-one;hydrochloride](/img/structure/B14102500.png)
